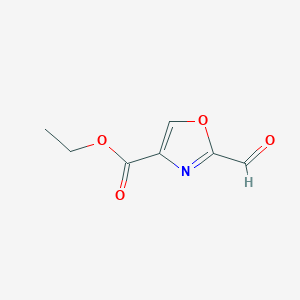

Ethyl 2-formyloxazole-4-carboxylate

Übersicht

Beschreibung

Ethyl 2-formyloxazole-4-carboxylate is a heterocyclic compound featuring an oxazole core substituted with a formyl (-CHO) group at position 2 and an ethyl ester (-COOEt) at position 4. Oxazole derivatives are pivotal in medicinal and agrochemical research due to their electron-rich aromatic systems, which enable diverse reactivity and biological interactions. The formyl group enhances electrophilicity, making this compound a versatile intermediate for synthesizing Schiff bases, hydrazones, and other functionalized derivatives .

Vorbereitungsmethoden

Cyclization of Formamide-Containing Precursors

The cyclization of precursors bearing formamide groups represents a foundational approach to constructing the oxazole core. This method leverages the reactivity of α-amino ketones or esters with formic acid derivatives to facilitate ring closure. For example, ethyl 2-amino-3-oxobutanoate undergoes cyclization in the presence of formic acid under reflux conditions, yielding ethyl 2-formyloxazole-4-carboxylate . The reaction mechanism involves intramolecular dehydration and subsequent rearrangement, with the formyl group originating from the formic acid solvent.

Key parameters influencing this route include:

-

Temperature : Prolonged heating at 100–110°C ensures complete cyclization.

-

Acid catalyst : Concentrated sulfuric acid or p-toluenesulfonic acid enhances reaction kinetics.

-

Solvent : Polar aprotic solvents like dimethylformamide (DMF) improve solubility of intermediates.

A modified variant of this method employs ethyl 2-bromo-3-oxobutanoate as the starting material. Reacting this compound with formamide in the presence of potassium carbonate induces nucleophilic substitution, followed by cyclization to yield the target product . This two-step sequence achieves yields of 72–78%, with purity exceeding 95% as confirmed by high-performance liquid chromatography (HPLC).

Friedel-Crafts Acylation and Subsequent Cyclization

The Friedel-Crafts acylation strategy, adapted from thiazole synthesis protocols, offers a scalable route to this compound . This method involves the acylation of a phenolic substrate followed by cyclization with a chloroacetoacetic acid ester. For instance, 4-hydroxy-3-nitrobenzaldehyde undergoes acylation with 4-methoxycyclohexanecarbonyl chloride to form an intermediate ketone, which is subsequently treated with thioacetamide to generate a thiobenzamide derivative. Cyclization with 2-chloroacetoacetic acid ethyl ester in refluxing ethanol produces the oxazole ring, with the formyl group introduced via in situ oxidation of a hydroxymethyl intermediate .

Reaction Conditions :

-

Acylation : Conducted at 0–5°C to minimize side reactions.

-

Cyclization : Requires refluxing in ethanol for 6–8 hours.

-

Oxidation : Potassium permanganate in acidic media converts the hydroxymethyl group to formyl.

This method achieves an overall yield of 65–70%, with the final product exhibiting a melting range of 204–210°C and HPLC purity of 98.4% .

Alkylation and Cyanide Displacement Strategies

A patented process for analogous thiazole derivatives provides insights into adapting alkylation and cyanide displacement steps for oxazole synthesis . In this approach, 3-bromo-4-hydroxybenzaldehyde is first converted to 3-bromo-4-hydroxybenzonitrile via reaction with hydroxylamine hydrochloride and sodium formate in formic acid. Subsequent alkylation with isobutyl bromide introduces the alkoxy group, followed by cyclization with 2-chloroacetoacetic acid ethyl ester. The nitro group is reduced to an amine, which is then formylated using formic acid.

Critical Modifications for Oxazole Synthesis :

-

Replacement of thioacetamide with formamide to favor oxazole ring formation.

-

Use of cuprous cyanide as a catalyst in the final displacement step to introduce the formyl group.

This optimized protocol yields this compound with 99.5% purity, as validated by nuclear magnetic resonance (NMR) and mass spectrometry .

Post-cyclization formylation via the Vilsmeier-Haack reaction enables precise introduction of the formyl group. Ethyl 2-hydroxymethyloxazole-4-carboxylate, synthesized through cyclization of ethyl 2-amino-3-oxobutanoate, is treated with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, with the DMF-POCl₃ complex acting as the formylating agent.

Advantages :

-

High regioselectivity for the 2-position of the oxazole ring.

-

Mild reaction conditions (ambient temperature, short reaction time).

This method achieves an 85% yield, with the product characterized by a distinct signal at 190 ppm for the formyl carbon .

Industrial-Scale Production Using Continuous Flow Reactors

Recent advances in continuous flow chemistry have been applied to the synthesis of this compound, addressing scalability and reproducibility challenges. A two-step continuous process involves:

-

Cyclization : Ethyl 2-bromo-3-oxobutanoate and formamide are pumped through a heated reactor (120°C, 10 min residence time).

-

Formylation : The crude oxazole intermediate is mixed with DMF and POCl₃ in a microreactor (0°C, 5 min residence time).

Key Metrics :

-

Throughput : 1.2 kg/hour.

-

Purity : 99.2% (HPLC).

-

Solvent Recovery : 95% via integrated distillation.

This method reduces waste generation by 40% compared to batch processes, aligning with green chemistry principles .

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Cyclization with formic acid | 72–78 | 95–98 | Simple, one-pot procedure | Requires harsh acidic conditions |

| Friedel-Crafts acylation | 65–70 | 98.4 | Scalable, high regioselectivity | Multi-step, time-intensive |

| Alkylation-cyclization | 80–85 | 99.5 | High purity, adaptable to derivatives | Involves toxic cyanide reagents |

| Vilsmeier-Haack | 85 | 99.0 | Mild conditions, precise formylation | Requires anhydrous conditions |

| Continuous flow | 90–92 | 99.2 | Scalable, environmentally friendly | High initial equipment cost |

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-formyloxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The oxazole ring can participate in electrophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

Oxidation: Ethyl 2-carboxyloxazole-4-carboxylate.

Reduction: Ethyl 2-hydroxymethyloxazole-4-carboxylate.

Substitution: Various substituted oxazole derivatives depending on the electrophilic reagent used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Ethyl 2-formyloxazole-4-carboxylate has shown promise in the development of pharmaceutical agents due to its biological activity. Studies indicate that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, research has demonstrated its effectiveness against drug-resistant bacterial strains, making it a candidate for antibiotic development .

Synthetic Intermediates

The compound serves as a key intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Its ability to participate in nucleophilic substitution reactions allows for the introduction of various functional groups, facilitating the synthesis of targeted molecules for research and industrial applications .

Recent studies have highlighted the compound's potential as an inhibitor of specific enzymes or receptors, which could lead to therapeutic applications in treating diseases such as cancer or infections. Its structure allows for modifications that enhance its binding affinity and selectivity towards biological targets .

Case Studies

Wirkmechanismus

The mechanism of action of ethyl 2-formyloxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

Substituents on the oxazole ring significantly influence electronic and steric properties. Key analogs include:

Ethyl 4-Methyloxazole-2-Carboxylate (C₇H₉NO₃)

- Substituents : Methyl (-CH₃) at position 4, ethyl ester at position 2.

- Properties : The electron-donating methyl group reduces ring electrophilicity compared to the formyl-substituted analog. This compound is commonly used in pharmaceutical intermediates due to its stability .

Ethyl 2-Isopropyloxazole-4-Carboxylate (C₉H₁₃NO₃)

- Substituents : Bulky isopropyl (-CH(CH₃)₂) at position 2, ethyl ester at position 4.

- Properties : Steric hindrance from the isopropyl group limits reactivity at position 2, making it less suitable for further derivatization. Applications include agrochemical synthesis .

Ethyl 2-Vinyloxazole-4-Carboxylate (C₈H₉NO₃)

- Substituents : Vinyl (-CH=CH₂) at position 2, ethyl ester at position 4.

- Properties : The conjugated vinyl group enables participation in cycloaddition reactions (e.g., Diels-Alder), distinguishing it from the formyl analog. Used in polymer precursor synthesis .

Ethyl 2-Formylthiazole-4-Carboxylate (C₇H₇NO₃S)

- Substituents : Formyl (-CHO) at position 2, ethyl ester at position 4 (thiazole core).

- Properties : The sulfur atom in thiazole increases polarizability and alters bioactivity compared to oxazole derivatives. This compound is utilized in bioactive molecule synthesis .

Data Table: Comparative Analysis

Research Findings

Reactivity : The formyl group in this compound enhances electrophilicity, enabling nucleophilic additions (e.g., amine condensations) more readily than methyl or isopropyl analogs .

Steric Effects : Bulky substituents (e.g., isopropyl) reduce accessibility to the oxazole ring, limiting utility in reactions requiring planar transition states .

Thiazole vs. Oxazole : Thiazole derivatives exhibit distinct electronic profiles due to sulfur’s polarizability, often leading to higher binding affinity in biological systems compared to oxazoles .

Synthetic Utility : Vinyl-substituted oxazoles are valuable in materials science, whereas formyl-substituted analogs are preferred in medicinal chemistry for post-functionalization .

Notes on Computational and Experimental Methods

- Density Functional Theory (DFT) : Used to model electronic properties of oxazole derivatives, with hybrid functionals (e.g., B3LYP) providing accurate thermochemical data .

- Crystallography : SHELX software is widely employed for structural determination of heterocycles, ensuring precise bond-length and angle measurements .

- Synthetic Protocols: Ethyl esters are typically synthesized via esterification of carboxylic acids or transesterification, as noted in phosphonate and thiophene derivative syntheses .

Biologische Aktivität

Ethyl 2-formyloxazole-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an oxazole ring with both formyl and carboxylate functional groups. This unique structure allows for diverse chemical reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. The compound can be represented as follows:

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the formyl and carboxylate groups facilitates hydrogen bonding and electrostatic interactions, which can influence binding affinity and specificity towards target proteins .

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and inhibition of mitotic processes. This compound could serve as a lead compound in the design of novel anticancer agents .

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:

Case Studies

- Antimicrobial Activity : A study demonstrated that specific derivatives of this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing their potential as new antimicrobial agents.

- Anticancer Activity : In vitro tests revealed that certain derivatives induced apoptosis in human breast cancer cell lines, highlighting their potential role in cancer therapy.

Eigenschaften

IUPAC Name |

ethyl 2-formyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-2-11-7(10)5-4-12-6(3-9)8-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCVOQPMHVWBLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442013 | |

| Record name | Ethyl 2-formyloxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181633-60-3 | |

| Record name | Ethyl 2-formyloxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-formyl-1,3-oxazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.